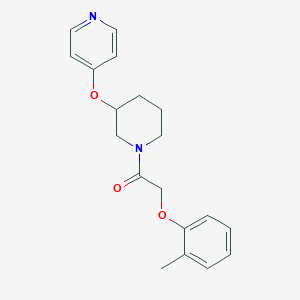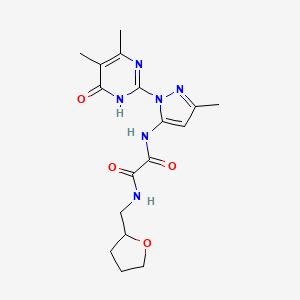![molecular formula C8H16ClN3O B2835210 Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride CAS No. 1909319-60-3](/img/structure/B2835210.png)
Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C8H16ClN3O. It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure. This compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride typically involves the reaction of cyclopentylamine with formaldehyde and hydrogen chloride. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents like methanol or ethanol.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for higher yields and purity, possibly using continuous flow reactors for better control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by influencing the virus host-cell system, making it a potential antiviral agent. The exact molecular pathways and targets are still under investigation, but it is known to affect various biochemical processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but without the carboximidamide group.
Cyclopentylamine: Another related compound that shares the cyclopentane ring but lacks the morpholine structure.
Piperazine: A heterocyclic amine with a similar nitrogen-containing ring but different chemical properties.
Uniqueness
Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride is unique due to its specific combination of a cyclopentane ring fused with a morpholine ring and the presence of a carboximidamide group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for specialized research applications.
Propriétés
IUPAC Name |
3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c9-8(10)11-4-5-12-7-3-1-2-6(7)11;/h6-7H,1-5H2,(H3,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAOUNYLGDYZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
![N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide](/img/structure/B2835128.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2835131.png)
![ethyl 4-(4-{[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)benzoate](/img/structure/B2835136.png)
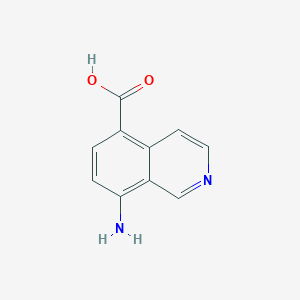
![1-(2-methoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2835138.png)
![N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2835139.png)
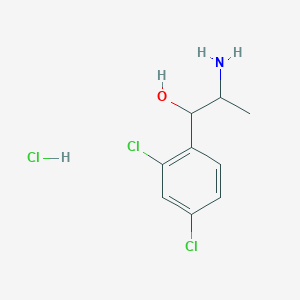
![3-[(2,5-Dichlorophenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2835141.png)
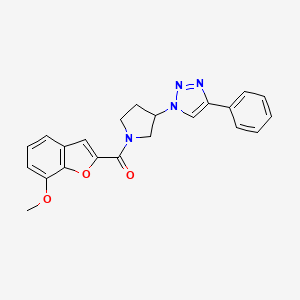
![5-{[(2-chlorophenyl)methyl]sulfamoyl}-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2835145.png)
